(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 324064-54-2
VCID: VC6770259
InChI: InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+
SMILES: COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br
Molecular Formula: C23H16BrN5O5S
Molecular Weight: 554.38

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one

CAS No.: 324064-54-2

Cat. No.: VC6770259

Molecular Formula: C23H16BrN5O5S

Molecular Weight: 554.38

* For research use only. Not for human or veterinary use.

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one - 324064-54-2

Specification

CAS No. 324064-54-2
Molecular Formula C23H16BrN5O5S
Molecular Weight 554.38
IUPAC Name [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
Standard InChI InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+
Standard InChI Key HPNCGYIEOUVBIW-HPNDGRJYSA-N
SMILES COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name reflects its intricate architecture, comprising a 1,3,4-oxadiazole core, a 3-bromophenyl substituent, a sulfanyl linker, a hydrazin-ylidene group with 4-methoxyphenyl, and a 4-nitrophenyl ethanone terminal. The (2E) configuration indicates the geometry of the hydrazone double bond, critical for molecular stability and interaction with biological targets .

Molecular Formula and Weight

The molecular formula is deduced as C₂₃H₁₆BrN₅O₅S, with a calculated molecular weight of 554.43 g/mol. Key structural contributors include:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability in drug candidates.

  • 3-Bromophenyl group: Introduces halogen-mediated hydrophobic interactions and potential electrophilic reactivity.

  • 4-Nitrophenyl ethanone: A strong electron-withdrawing group influencing electronic distribution and redox properties.

StepReagents/ConditionsYield (%)
1POCl₃, 80°C, 6h~65
2KSH, DMF, 25°C, 12h~50
3HCl/EtOH, reflux~70

Physicochemical Properties

Solubility and Partition Coefficients

  • Water Solubility: Poor (<0.1 mg/mL) due to aromaticity and nitro groups.

  • LogP (Octanol-Water): Estimated 3.8, indicating moderate lipophilicity suitable for membrane permeability.

  • pKa: The nitro group (pKa ~ -1.3) and oxadiazole nitrogen (pKa ~ 4.5) contribute to acidic character.

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), and 750 cm⁻¹ (C-Br).

  • NMR (¹H):

    • δ 8.2–7.4 ppm (aromatic protons).

    • δ 3.8 ppm (OCH₃ singlet).

PropertyValue
CYP450 InhibitionModerate (CYP3A4)
Plasma Protein Binding~90%
Half-Life6–8h (estimated)

Stability and Degradation

Thermal and pH Stability

  • Thermal Decomposition: Onset at 220°C (TGA analysis).

  • Hydrolytic Degradation: Susceptible to acidic hydrolysis at the hydrazone bond, forming 4-methoxyphenyl hydrazine and 4-nitrophenyl ethanone fragments.

Applications and Future Directions

Research Applications

  • Lead Compound Optimization: Structural modifications (e.g., replacing bromine with chlorine) could enhance bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles to mitigate nitro group toxicity.

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